molecular formula C13H16Cl2O4 B521997 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone CAS No. 111050-72-7

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone

Cat. No.: B521997
CAS No.: 111050-72-7
M. Wt: 307.17 g/mol
InChI Key: VUDQSRFCCHQIIU-UHFFFAOYSA-N
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Description

1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone is an organic compound characterized by its unique structure, which includes dichloro, dihydroxy, and methoxy functional groups attached to a phenyl ring, along with a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone typically involves multi-step organic reactions. One common method includes the initial formation of the phenyl ring with the desired substituents, followed by the attachment of the hexanone chain. Key steps may involve:

    Halogenation: Introduction of chlorine atoms to the phenyl ring.

    Hydroxylation: Addition of hydroxyl groups.

    Methoxylation: Introduction of a methoxy group.

    Ketone Formation: Attachment of the hexanone chain through various organic reactions, such as Friedel-Crafts acylation.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance yield and purity. Catalytic hydrogenation and Bamberger rearrangement are often employed to streamline the synthesis process and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketone groups to alcohols.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3,5-dichloro-2,6-dihydroxy-4-methoxyphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2O4/c1-3-4-5-6-7(16)8-11(17)9(14)13(19-2)10(15)12(8)18/h17-18H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDQSRFCCHQIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C(=C(C(=C1O)Cl)OC)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149474
Record name 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111050-72-7
Record name 1-(3,5-Dichloro-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111050-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111050727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((3,5-Dichloro)-2,6-dihydroxy-4-methoxyphenyl)-1-hexanone
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Customer
Q & A

Q1: How does DIF-1 influence cell fate decisions in Dictyostelium discoideum?

A1: While the exact mechanism of action remains unclear, research suggests that DIF-1 promotes stalk cell differentiation in Dictyostelium discoideum, potentially through an indirect pathway. [] It is not a direct inhibitor of the plasma membrane proton pump, unlike other compounds that also favor stalk cell formation like diethylstilbestrol and zearalenone. [] One proposed model suggests that DIF-1 might activate a chloride channel located on intracellular vesicles. [] This activation could lead to vesicle acidification and a subsequent decrease in cytosolic calcium concentration, ultimately influencing the differentiation pathway. []

Q2: What are the structural analogues of DIF-1 and how do they compare in terms of activity?

A2: Two related differentiation-inducing factors have been identified as structural analogues of DIF-1: DIF-2 and DIF-3. [] DIF-2 is the butyl ketone analogue of DIF-1, while DIF-3 represents the monochloro analogue. [] These analogues, along with other synthetic structural variations, have been analyzed using mass spectrometry and bioassays to determine their activity and understand structure-activity relationships. [] Further research is needed to fully elucidate the specific structural features responsible for the differentiation-inducing activity of these compounds.

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